2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the sulfonyl group might be introduced via a sulfonation reaction, the oxadiazole ring might be formed via a cyclization reaction, and the methoxy group might be introduced via an etherification reaction .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. For example, the sulfonyl group might undergo reactions with nucleophiles, the oxadiazole ring might participate in electrophilic substitution reactions, and the methoxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could increase the compound’s solubility in polar solvents, while the oxadiazole ring could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1,3,4-Oxadiazole derivatives exhibit promising antibacterial activities. Research has shown that certain N-substituted derivatives of oxadiazole-based compounds demonstrate moderate to significant antibacterial properties against both Gram-negative and Gram-positive bacteria. This includes derivatives synthesized through reactions involving sulfonamide and acetamide groups, as seen in studies by Khalid et al. (2016) and Iqbal et al. (2017) (Khalid et al., 2016) (Iqbal et al., 2017).
Pharmacological Potential
Compounds containing the 1,3,4-oxadiazole nucleus have been evaluated for various pharmacological properties. For instance, Faheem (2018) investigated the computational and pharmacological potential of novel 1,3,4-oxadiazole derivatives, revealing their promising roles in tumor inhibition, antioxidant activities, and anti-inflammatory actions (Faheem, 2018).
Enzyme Inhibition
Several studies have explored the enzyme inhibition capabilities of oxadiazole derivatives. For example, Virk et al. (2018) synthesized N-substituted 1,2,4-triazole analogues, demonstrating their potential as inhibitors of various enzymes like carbonic anhydrase and cholinesterase (Virk et al., 2018). This suggests that 1,3,4-oxadiazole derivatives may have therapeutic potential in the treatment of diseases involving these enzymes.
Antimicrobial and Hemolytic Activities
Oxadiazole compounds have also been studied for their antimicrobial and hemolytic activities. Gul et al. (2017) and Rehman et al. (2016) reported on the synthesis and evaluation of various oxadiazole derivatives, highlighting their activity against microbial species and low cytotoxicity, which makes them potential candidates for biological applications (Gul et al., 2017) (Rehman et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(24,25)16-9-7-13(8-10-16)11-17(23)20-19-22-21-18(27-19)14-5-4-6-15(12-14)26-2/h4-10,12H,3,11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNZHMDXTVZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.